molecular formula C8H10O6 B12822871 Dimethyl 2-formyl-3-oxopentanedioate

Dimethyl 2-formyl-3-oxopentanedioate

Cat. No.: B12822871
M. Wt: 202.16 g/mol
InChI Key: ZAEVVKOCEFWDHV-UHFFFAOYSA-N
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Description

Dimethyl 2-formyl-3-oxopentanedioate is an organic compound with the molecular formula C8H10O6 and a molecular weight of 202.16 g/mol . . This compound is characterized by the presence of both formyl and oxo functional groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

dimethyl 2-formyl-3-oxopentanedioate

InChI

InChI=1S/C8H10O6/c1-13-7(11)3-6(10)5(4-9)8(12)14-2/h4-5H,3H2,1-2H3

InChI Key

ZAEVVKOCEFWDHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C(C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-formyl-3-oxopentanedioate can be synthesized through various organic reactions. One common method involves the alkylation of dimethyl 3-oxopentanedioate with 1,2-dibromoethane and 1,2,3-tribromopropane . The reaction is typically carried out in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate at temperatures ranging from 50°C to 60°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-formyl-3-oxopentanedioate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Conversion to dimethyl 2-carboxy-3-oxopentanedioate.

    Reduction: Formation of dimethyl 2-formyl-3-hydroxypentanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-formyl-3-oxopentanedioate has been extensively studied for its pharmacological properties. It serves as a building block for synthesizing various biologically active compounds.

1.1 Anticancer Activity
Several studies have reported the synthesis of derivatives from this compound that exhibit significant anticancer properties. For instance, a series of α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated against multiple cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). These compounds demonstrated promising antitumor activities, indicating the potential of this compound in developing new anticancer agents .

1.2 Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds derived from this precursor exhibited potent antibacterial effects against resistant strains of bacteria, showcasing its utility in addressing antibiotic resistance .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.

2.1 Synthesis of Heterocycles
The compound is instrumental in synthesizing heterocyclic systems. For instance, it has been used in the condensation reactions with various reagents to form fused heterocycles that possess significant biological activity . A notable example includes the synthesis of cyclic products through reactions with other carbonyl compounds and nucleophiles, enhancing the diversity of synthetic pathways available to chemists .

2.2 One-Pot Synthesis Techniques
Recent advancements have highlighted one-pot synthesis methods utilizing this compound to streamline the production of complex molecules. This approach minimizes the need for multiple reaction steps and purifications, making it an efficient strategy for synthesizing pharmaceuticals and agrochemicals .

Material Science Applications

Beyond its role in medicinal chemistry and organic synthesis, this compound has applications in material science.

3.1 Polymer Chemistry
The compound can be used as a monomer in polymer chemistry to create functionalized polymers with specific properties. Its ability to undergo polymerization reactions allows for the development of materials with tailored characteristics suitable for various applications, including coatings and adhesives .

3.2 Nanomaterials Development
Research has indicated that derivatives of this compound can be employed in the synthesis of nanomaterials. These materials exhibit unique physical and chemical properties that are beneficial for applications in electronics and catalysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents against lung and cervical cancer
Antimicrobial agents against resistant bacteria
Organic SynthesisSynthesis of heterocycles
One-pot synthesis techniques
Material ScienceMonomer for functionalized polymers
Development of nanomaterials

Case Studies

Case Study 1: Anticancer Compound Development
In a study focused on anticancer compounds derived from this compound, researchers synthesized a series of analogs that exhibited significant inhibition against various cancer cell lines. The study highlighted the structural modifications that enhanced biological activity and provided insights into potential mechanisms of action.

Case Study 2: Antimicrobial Efficacy
Another investigation centered on the antimicrobial properties of derivatives synthesized from this compound revealed potent activity against multi-drug resistant strains. The study underscored the importance of this compound as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of dimethyl 2-formyl-3-oxopentanedioate involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the oxo group can undergo reduction or oxidation. These reactions enable the compound to act as an intermediate in various synthetic pathways, facilitating the formation of more complex molecules .

Comparison with Similar Compounds

    Dimethyl 3-oxopentanedioate: Lacks the formyl group, making it less versatile in certain reactions.

    Dimethyl 2-formylpentanedioate: Lacks the oxo group, limiting its reactivity in reduction reactions.

Uniqueness: Dimethyl 2-formyl-3-oxopentanedioate is unique due to the presence of both formyl and oxo functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Biological Activity

Dimethyl 2-formyl-3-oxopentanedioate, also known as dimethyl 2-formyl-3-oxopentandioate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H10O5\text{C}_7\text{H}_{10}\text{O}_5

This compound features two ester groups and a keto group, which are crucial for its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, compounds synthesized from this precursor have demonstrated potent inhibition against various cancer cell lines. A study highlighted that certain derivatives showed IC50 values in the low micromolar range, indicating effective cytotoxicity against gastric carcinoma cells (IC50 = 0.06 to 0.07 μM) .

The biological activity of this compound and its derivatives is primarily attributed to their ability to interact with key molecular targets involved in cancer cell proliferation and survival. These include:

  • Inhibition of Kinases : Some derivatives act as inhibitors of the Met kinase, which is involved in tumor growth and metastasis. Binding studies have shown that these compounds can effectively occupy the ATP-binding pocket of the kinase, leading to reduced phosphorylation of downstream targets .
  • Induction of Apoptosis : The compounds have been observed to induce apoptotic pathways in cancer cells, as evidenced by increased caspase-3 activity in treated cells compared to controls . This suggests a mechanism where the compound triggers programmed cell death, contributing to its antitumor effects.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a series of derivatives synthesized from this compound. The results indicated that compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, including breast and gastric cancers. The most effective compounds showed IC50 values comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50 (μM)
Compound AGastric Carcinoma0.06
Compound BBreast Cancer0.07
Compound CLung Cancer0.15

Pharmacokinetic Studies

In addition to efficacy studies, pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary results suggest favorable pharmacokinetic properties with good bioavailability and metabolic stability .

Q & A

Q. How do ontological assumptions influence the interpretation of this compound’s chemical behavior?

  • Methodological Answer : Ontological perspectives (e.g., realism vs. constructivism) shape hypotheses about reactivity. For instance, a realist approach prioritizes empirical observation of reaction outcomes, while constructivist frameworks emphasize contextual factors (e.g., lab environment). Explicitly articulating these assumptions in research design clarifies interpretive boundaries and strengthens epistemological validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.